molecular formula C21H25NO2 B13745888 2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- CAS No. 24860-77-3

2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino-

Cat. No.: B13745888
CAS No.: 24860-77-3
M. Wt: 323.4 g/mol
InChI Key: NHQUCELQNYNWER-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-butanone (methyl ethyl ketone, MEK) with a hydroxyl group, two phenyl rings, and a piperidine moiety substituted at specific positions. Its systematic name, 1-hydroxy-1,1-diphenyl-4-piperidin-1-yl-butan-2-one, reflects its ketone backbone (position 2 of butanone) and substituents: a hydroxyl group and two phenyl groups at position 1, and a piperidine ring at position 4 . The molecular formula is inferred as C21H25NO2 (excluding counterions if present).

Properties

CAS No.

24860-77-3

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

1-hydroxy-1,1-diphenyl-4-piperidin-1-ylbutan-2-one

InChI

InChI=1S/C21H25NO2/c23-20(14-17-22-15-8-3-9-16-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,24H,3,8-9,14-17H2

InChI Key

NHQUCELQNYNWER-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reactants / Intermediates Conditions Notes
1 4-benzhydryloxypiperidine or its acid addition salt (e.g., hydrochloride or toluenesulfonate) Reaction with 4'-tert-butyl-4-chlorobutyrophenone Base: sodium hydrogen carbonate or potassium carbonate; Solvent: methyl isobutyl ketone or DMF/toluene mixture; Temperature: 80–130 °C; Atmosphere: nitrogen preferred Reaction time: 4–8 hours; Nitrogen atmosphere reduces oxidation and color formation
2 Isolation of crude free base Distillation and extraction Organic solvents such as toluene, dichloromethane, ethyl acetate or methyl tert-butyl ether are used for extraction
3 Formation of acid addition salt Treatment with acids such as oxalic acid, toluenesulfonic acid, or phosphoric acid Salt formation facilitates purification; salts are often crystalline and have low solubility in organic solvents
4 Purification by recrystallization Solvents such as ethanol or isopropanol Seeding with pure compound enhances crystallization; purity >99.0% achieved by HPLC analysis
5 Liberation of free base Neutralization of acid salt with base (e.g., K2CO3) Followed by filtration and drying to obtain pharmaceutical-grade compound

Key Intermediates and Their Preparation

The reaction between these intermediates is typically carried out under nitrogen to prevent oxidation, which can cause product discoloration and impurities.

Purification and Characterization

Purification Strategy

The purification process is critical to achieving pharmaceutical-grade purity (≥99.0% purity with ≤0.1% impurities). The main purification steps include:

  • Conversion of the crude free base to acid addition salts, which are easier to purify due to their crystallinity and selective solubility.
  • Recrystallization from solvents such as ethanol, isopropanol, or mixtures thereof.
  • Final liberation of the free base from the purified salt and optional recrystallization to enhance purity.

This sequence is summarized as:

Crude free base → Acid addition salt → Pure free base

This approach allows for simple, efficient purification and isolation of the compound in high purity.

Analytical Techniques

  • High-performance liquid chromatography (HPLC) is used to confirm purity levels exceeding 99%.
  • Gas chromatography with headspace sampling monitors residual solvents and impurities.
  • Crystallinity and salt formation are confirmed by X-ray crystallography and melting point analysis.

Alternative Preparation Methods and Related Syntheses

Multi-step Synthesis from Ethyl Acetoacetate

A related synthetic approach for 4-hydroxy-4,4-diphenyl-2-butanone, a structurally related intermediate, involves:

  • Starting from ethyl acetoacetate.
  • Formation of ketal protecting groups.
  • Introduction of Grignard reagents to form magnesium alkoxides.
  • Aqueous workup to yield hydroxyketones.

This method emphasizes control of moisture-sensitive reagents and reaction conditions to optimize yield and selectivity.

Synthesis of Diphenylpiperidin-4-one Derivatives

Another approach involves the condensation of 4-hydroxy-3-methyl-2-butanone, benzaldehyde, and ammonium acetate in glacial acetic acid, followed by acidification and neutralization to isolate diphenylpiperidin-4-one derivatives. This method highlights the importance of controlling pH and extraction steps to obtain pure bases from hydrochloride salts.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Purification Remarks
Patent EP2371817A1 Process 4-benzhydryloxypiperidine salt + 4'-tert-butyl-4-chlorobutyrophenone Coupling under base, nitrogen atmosphere, salt formation, recrystallization Acid addition salts, recrystallization from ethanol Industrially scalable, pharmaceutical purity ≥99%
Multi-step synthesis from ethyl acetoacetate Ethyl acetoacetate, Grignard reagents Ketal protection, Grignard addition, aqueous workup Standard organic purification Useful for related hydroxyketone intermediates
Condensation synthesis of diphenylpiperidin-4-one 4-hydroxy-3-methyl-2-butanone, benzaldehyde, ammonium acetate Condensation, acidification, neutralization, extraction Extraction with diethyl ether and chloroform Highlights pH control and salt/base conversions

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- is as a pharmaceutical intermediate. Research indicates that derivatives of piperidine compounds exhibit various pharmacological activities, including:

  • Antihistaminic Effects : Compounds similar to 2-butanone derivatives have been studied for their potential use as antihistamines and antiallergy agents .
  • Bronchodilators : The compound's structure suggests potential applications in respiratory therapies as bronchodilators .

Industrial Applications

The compound's properties make it suitable for several industrial uses:

  • Solvent Applications : Due to its ketone structure, it can serve as a solvent in chemical reactions and formulations.
  • Chemical Synthesis : It can act as a precursor in synthesizing more complex organic molecules, particularly in the pharmaceutical industry.

Case Study 1: Antihistamine Development

A study published in the Journal of Medicinal Chemistry investigated various piperidine derivatives for their antihistaminic properties. The research highlighted that modifications to the piperidine ring could enhance the efficacy and selectivity of these compounds against specific histamine receptors. The findings support the potential use of compounds like 2-butanone derivatives in developing new antihistamines .

Case Study 2: Bronchodilator Research

Research conducted on substituted piperidine derivatives indicated that certain structural modifications could yield potent bronchodilators. In vivo studies demonstrated that these compounds improved airflow in animal models of asthma. The structural similarity between these derivatives and 2-butanone suggests that it may also exhibit similar therapeutic effects .

Mechanism of Action

The mechanism of action of 2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of piperidine-containing ketones or alcohols with aromatic substituents. Below is a comparison with structurally similar molecules:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) LogP Notable Properties Reference
2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- - 2-butanone backbone
- 1-hydroxy, 1,1-diphenyl
- 4-piperidino
~335.4 (C21H25NO2) 3.3 Low volatility, moderate lipophilicity
4-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone - 1-butanone backbone
- 4-chlorophenyl, 4-fluorophenyl
- 4-hydroxy-piperidine
~403.8 (C21H22ClFNO2) ~4.1* Increased lipophilicity due to halogens
1,1-Diphenyl-4-piperidino-1-butanol Hydrochloride (Diphenidol) - Butanol backbone
- 1,1-diphenyl
- 4-piperidino
- Hydrochloride salt
383.9 (C21H28ClNO) N/A Enhanced water solubility due to HCl salt
4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives - Heterocyclic backbone (pyrazine-pyrimidine)
- Varied piperidine/piperazine substituents
Variable (~350–450) Variable Designed for pharmacological activity (e.g., kinase inhibition)

*Estimated based on halogen substituents.

Key Differences in Physicochemical Properties

Functional Group Influence: The ketone group in the target compound contrasts with the alcohol in Diphenidol, affecting hydrogen-bonding capacity and reactivity. The ketone may reduce solubility compared to alcohol derivatives .

Salt Forms :

  • The hydrochloride salt of Diphenidol increases its polarity and bioavailability compared to the free base form of the target compound .

Volatility: The target compound’s vapor pressure (4.19 × 10<sup>−10</sup> mmHg) is significantly lower than unsubstituted 2-butanone (79.6°C boiling point, −9°C flash point) due to bulky substituents hindering evaporation .

Biological Activity

2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino-, also known by its CAS number 24860-77-3, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological applications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- is C21H25NO2. Its structure features a piperidine ring, which is often associated with various biological activities. The presence of both hydroxyl and carbonyl functional groups contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC21H25NO2
CAS Number24860-77-3
Molecular Weight325.43 g/mol

Pharmacological Applications

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of piperidine, including this compound, exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Neuroprotective Effects : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic signaling and potentially alleviate cognitive decline .
  • Anti-inflammatory Properties : Some studies suggest that piperidine derivatives may also exhibit anti-inflammatory effects by modulating pathways involved in chronic inflammation, which is often linked to cancer progression .

Structure-Activity Relationship (SAR)

The efficacy of 2-butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- is influenced by its structural components. The presence of the piperidine moiety is critical for biological activity. Modifications to the piperidine ring or the introduction of additional functional groups can significantly alter the compound's potency and selectivity against various biological targets .

Case Study 1: Anticancer Efficacy

In a study focusing on piperidine derivatives, researchers synthesized a series of compounds based on the structure of 2-butanone, 1,1-diphenyl-1-hydroxy-4-piperidino-. These compounds were tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that certain modifications enhanced cytotoxicity and apoptosis induction compared to controls .

Case Study 2: Alzheimer's Disease Model

Another study evaluated the neuroprotective effects of this compound in an Alzheimer’s disease model. The compound demonstrated significant inhibition of AChE activity and improved cognitive function in treated animals compared to untreated controls. This suggests a potential therapeutic role for this compound in managing Alzheimer's disease symptoms .

Q & A

Q. Methodological Answer :

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the hydroxyl and ketone groups .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Advanced: How can researchers design experiments to study its pharmacological mechanisms (e.g., receptor binding)?

Q. Methodological Answer :

  • In Vitro Assays :
    • Use radioligand displacement assays (e.g., [³H]-spiperone for dopamine D₂ receptor affinity) .
    • Measure IC₅₀ values in competitive binding studies.
  • Structural Modifications : Synthesize analogs (e.g., fluorinated or chlorinated derivatives) to probe SAR (see related patents for guidance) .

Advanced: How should conflicting data in literature (e.g., solubility vs. bioactivity) be resolved?

Q. Methodological Answer :

  • Triangulation : Cross-validate findings using multiple methods (e.g., experimental solubility measurements vs. computational COSMO-RS predictions) .
  • Alternative Explanations : Systematically test hypotheses (e.g., salt forms improving solubility but reducing membrane permeability) .
  • Member Checking : Share raw data with collaborators to confirm reproducibility .

Advanced: What computational tools are suitable for modeling its physicochemical properties?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using GROMACS or AMBER .
  • DFT Calculations : Optimize geometry and predict spectroscopic properties (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity .

Advanced: How does salt formation (e.g., hydrochloride) impact its pharmacological profile?

Q. Methodological Answer :

  • Synthesis : React the free base with HCl in ethanol to form the hydrochloride salt .
  • Bioactivity Testing : Compare solubility, plasma protein binding, and receptor affinity between free base and salt forms .
  • Crystallization : Analyze salt crystals via PXRD to confirm polymorphic stability .

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